4-Azahomoadamantan-5-one

Lipophilicity ADME Properties Physicochemical Differentiation

GPCR probe development requires precise selectivity control. Non-specific adamantane analogs introduce lipophilicity-driven off-target binding. This 4-azahomoadamantan-5-one provides a rigid, crystallographically defined scaffold with quantified selectivity. - H3R affinity: Kd = 1.35 nM; TGR5 agonism: EC50 = 2.3 nM (overexpressed), 75 nM (native) - >22,000-fold selectivity window over A2B receptor - LogP 1.64 vs. adamantane ~4.0-4.5 - superior aqueous solubility, reduced membrane partitioning - Validated reference standard for HPLC/LC-MS method development

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12061612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azahomoadamantan-5-one
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)NC3=O
InChIInChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9?
InChIKeyOKDJIRNQPPBDKJ-QPIHLSAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azahomoadamantan-5-one: Scaffold Properties & Procurement


4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a nitrogen-containing analog of the diamondoid hydrocarbon adamantane, belonging to the azaadamantane class of compounds [1]. Its rigid tricyclic structure (C10H15NO) features a nitrogen atom substitution that fundamentally alters its physicochemical profile relative to all-carbon adamantane analogs, reducing lipophilicity and enhancing aqueous solubility [1]. This structural modification creates a distinct molecular scaffold with unique binding interactions at specific G-protein coupled receptors (GPCRs), including TGR5 and histamine H3 receptor [2].

1
GPCR probe for TGR5 and H3R pathway studies
Receptor engagement profiling, assay development
2
Reduced lipophilicity supports aqueous assay conditions
May improve in vitro solubility and reduce non-specific binding
3
Rigid azaadamantane scaffold for SAR exploration
Crystallographically defined tricyclic core

Why 4-Azahomoadamantan-5-one Is Irreplaceable


Substituting 4-Azahomoadamantan-5-one with a generic adamantane scaffold or a different azaadamantane isomer introduces substantial and quantifiable differences in lipophilicity, target receptor engagement, and functional activity. Azaadamantane derivatives, including 4-Azahomoadamantan-5-one, exhibit markedly reduced lipophilicity compared to their all-carbon adamantane counterparts [1]. This shift from a calculated LogP of approximately 4.0–4.5 for adamantane to 1.64 for 4-Azahomoadamantan-5-one directly impacts membrane permeability, bioavailability, and off-target binding profiles [1][2]. Furthermore, the specific nitrogen placement within the 4-azahomoadamantane framework dictates its unique binding affinity at receptors such as TGR5 and H3R, with EC50 and Kd values in the low nanomolar range that are not recapitulated by simple adamantane or alternative azaadamantane isomers [3][4].

Lipophilicity Adamantane analogs (LogP ~4.0–4.5) show markedly higher lipophilicity; solubility and membrane partitioning may not transfer.
Receptor Fit Nitrogen placement dictates unique TGR5/H3R engagement; other azaadamantane isomers or unsubstituted adamantane do not recapitulate reported binding.
Scaffold Flexibility Flexible acyclic amines lack the rigid tricyclic geometry; binding pose and selectivity profile may shift significantly.

4-Azahomoadamantan-5-one: Quantitative Evidence


Lipophilicity Advantage vs. Adamantane

4-Azahomoadamantan-5-one exhibits a calculated LogP of 1.64, which is significantly lower than the LogP of its all-carbon analog, adamantane, which is typically reported in the range of 4.0–4.5 [1][2]. This reduction in lipophilicity, a class-level characteristic of azaadamantanes due to nitrogen substitution, correlates with a measurable increase in aqueous solubility [1]. The compound is soluble in water to at least 25 mg/mL [3].

Lipophilicity (LogP)
Class-level inference
LogP 1.64 vs adamantane ≈4.0–4.5
Reported ~3 log unit reduction supports aqueous solubility and reduced non-specific binding
Calculated partition coefficient; verify experimentally
Lipophilicity ADME Properties Physicochemical Differentiation

High-Affinity H3 Receptor Binding

4-Azahomoadamantan-5-one demonstrates potent binding affinity to the human recombinant histamine H3 receptor (H3R) with a Kd of 1.35 nM as measured in a BRET assay in HEK293T cells [1]. This places it among the high-affinity ligands for this target, although direct head-to-head Kd data for a specific comparator under identical assay conditions is not available. The class-level context confirms that azaadamantane derivatives are being actively explored for H3R modulation [2].

H3R Binding Affinity
Cross-study comparable
Kd = 1.35 nM (human H3R)
Reported high-affinity interaction; supports neuroscience research tool use
BRET assay, HEK293T cells expressing NLuc-H3R
Histamine H3 Receptor GPCR Binding Neuropharmacology

TGR5 Agonism Potency

4-Azahomoadamantan-5-one acts as a potent agonist at the TGR5 (GPBAR1) receptor. In a doxycycline-promoter regulated overexpression system in CHO cells, it exhibits an EC50 of 2.3 nM [1]. In uninduced (native expression level) CHO cells, the EC50 is 75 nM [1]. This 33-fold difference in potency between overexpression and native systems highlights the assay-dependent nature of the compound's apparent efficacy and provides a clear quantitative benchmark for experimental design.

TGR5 Agonism EC50
Direct head-to-head comparison
EC50: 2.3 nM (overexpressed) vs 75 nM (native)
Assay-dependent potency informs model selection for pathway studies
cAMP assay in CHO cells; 33-fold shift with doxycycline induction
TGR5 Agonist GPCR Signaling Metabolic Disorders

H3R Selectivity Over Adenosine A2B

In contrast to its high-affinity binding at H3R (Kd 1.35 nM), 4-Azahomoadamantan-5-one shows negligible binding to the adenosine A2B receptor with a Ki greater than 30 µM (>30,000 nM) in a radioligand competition assay [1]. This represents a >22,000-fold selectivity window between these two GPCR targets, which is a valuable attribute for research applications requiring specific pathway modulation.

H3R vs A2B Selectivity
Direct head-to-head comparison
>22,000-fold selectivity (Kd 1.35 nM vs Ki >30 µM)
Reported selectivity window supports targeted pathway modulation
Radioligand competition (A2B, CHO membranes) vs BRET (H3R)
Receptor Selectivity Adenosine Receptor Off-Target Profiling

Crystal Structure and Scaffold Rigidity

The three-dimensional structure of 4-azahomoadamantan-5-one has been unambiguously determined by X-ray crystallography . The compound possesses a highly rigid, caged tricyclic framework with a defined geometry that is fundamentally distinct from the flexible, linear conformations of acyclic secondary amines . This structural rigidity is a key determinant of its unique binding pose and selectivity profile at GPCRs compared to more flexible amine-containing ligands [1].

Scaffold Rigidity
Class-level inference
Rigid tricyclic cage (X-ray) vs flexible acyclic amines
Fixed pharmacophore geometry supports structure-based design
Crystallographically defined; qualitative comparison
Structural Biology Molecular Modeling Crystallography

Beckmann Rearrangement Synthesis

4-Azahomoadamantan-5-one is classically synthesized via the Beckmann rearrangement of adamantanone oxime, yielding the tricyclic lactam . This specific synthetic route distinguishes it from other azaadamantane isomers that are typically prepared through multi-step ring construction or alternative rearrangement pathways. The yield of this transformation can be optimized, and the resulting lactam serves as a versatile intermediate for further derivatization [1].

Synthetic Route
Supporting evidence
Beckmann rearrangement of adamantanone oxime
Defined route supports batch consistency assessment
Acid-catalyzed lactam formation; review for trace impurities
Synthetic Chemistry Beckmann Rearrangement Process Chemistry

4-Azahomoadamantan-5-one: Procurement & R&D Scenarios


GPCR Screening: H3R and TGR5 Pharmacology

Given its high-affinity binding at H3R (Kd = 1.35 nM) and potent agonism at TGR5 (EC50 = 2.3 nM overexpressed; 75 nM native) [1][2], 4-Azahomoadamantan-5-one is ideally suited as a reference compound or chemical probe in GPCR-focused screening campaigns. Its defined selectivity profile (e.g., >22,000-fold window over A2B receptor) allows for more confident target engagement studies [3].

SAR Studies of Azaadamantane Scaffolds

The compound's rigid, crystallographically defined tricyclic core offers a stable and predictable pharmacophore for SAR exploration [1]. Its reduced lipophilicity (LogP = 1.64) compared to all-carbon adamantane analogs (LogP ~4.0–4.5) provides a measurable advantage in optimizing for aqueous solubility and reducing non-specific membrane partitioning in cellular assays [2][3].

Neurological and Metabolic Disease Research

The combination of H3R binding and TGR5 agonism positions 4-Azahomoadamantan-5-one as a relevant tool compound for research into neurological disorders (via H3R modulation) and metabolic diseases (via TGR5 signaling) [1][2]. Its inclusion in patent literature as a member of the azaadamantane class for muscarinic receptor modulation further supports its relevance in CNS research applications [4].

Analytical Method Development and Reference Standards

With well-characterized physicochemical properties (LogP = 1.64, molecular weight = 165.23 g/mol, crystal structure defined) [1][2], 4-Azahomoadamantan-5-one serves as a suitable standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying azaadamantane derivatives in complex matrices [3].

Application
Selection Property
Validation Focus
GPCR pathway probe: H3R, TGR5 studies
Receptor engagement profile
Selectivity over off-target GPCRs; assay condition dependence
Azaadamantane SAR exploration
Scaffold rigidity and lipophilicity
Physicochemical impact on binding and solubility
Neurological and metabolic disease model research
Target pathway coverage (H3R, TGR5)
Disease-model endpoint context; requires validation
Analytical standard for method development
Well-characterized physicochemical properties
Chromatographic and detection method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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